![molecular formula C20H20FN3O2 B2968128 N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-66-6](/img/structure/B2968128.png)

N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

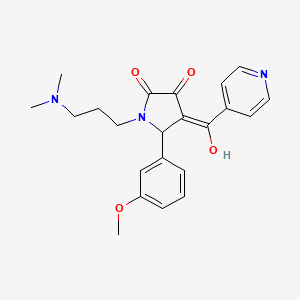

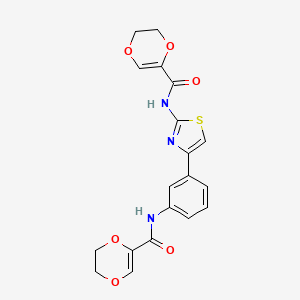

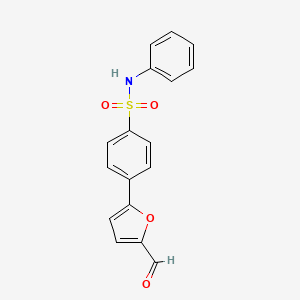

“N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of compounds that have been found to have potential therapeutic applications in cancer treatment . Quinazoline derivatives have a wide range of biological properties, and many are approved for antitumor clinical use . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various synthetic strategies have been reported for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is likely to be complex, given the presence of multiple cyclic systems and a variety of substituents. The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis

The chemical reactions involving “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” are likely to be influenced by the presence of multiple cyclic systems and a variety of substituents. The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been studied for their potential as anticancer agents. They can act as inhibitors for various receptors and enzymes involved in cancer cell proliferation .

Antimicrobial Properties

Some quinazoline compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

EGFR/HER2 Inhibitors

Quinazoline derivatives can serve as irreversible dual EGFR/HER2 inhibitors, which are important targets in cancer therapy .

Targeted Therapy for Bladder Cancer

Research has indicated that quinazoline compounds could be used in targeted therapy directed at specific molecular pathways in bladder cancer treatment .

Antiproliferative Activity

Quinazoline derivatives containing certain groups have been designed and synthesized to evaluate their antiproliferative activity against various cell lines .

ChemEngineering | Free Full-Text | Recent Advances on Quinazoline Derivatives Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Bladder Cancer Design, synthesis and anti-tumor activity evaluation of 4,6,7…

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological properties and can interact with many targets, receptors, or microorganisms .

Mode of Action

For instance, some quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to a decrease in the activity of those targets .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The logp and logd values of a similar compound were found to be 3569 and 35682 respectively, indicating its lipophilicity, which could influence its absorption and distribution .

Result of Action

Quinazoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

As with any compound, the safety and hazards associated with “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” would depend on a variety of factors, including its physical and chemical properties, how it is used, and the extent of exposure. It’s important to note that many quinazoline derivatives are used in cancer treatment, which suggests that they have a favorable safety profile in therapeutic contexts .

Future Directions

The future directions for research on “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and related compounds are likely to involve further exploration of their therapeutic potential, particularly in the context of cancer treatment. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Further studies are needed to fully understand the potential of these compounds in various therapeutic contexts.

properties

IUPAC Name |

N-(3-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZCJKYTIIRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)

![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)

![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)